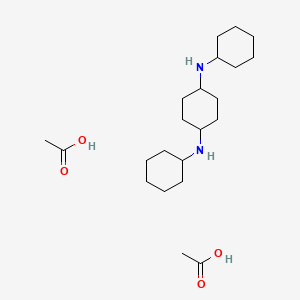
6-amino-1H-pyrimidin-2-one;benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1H-pyrimidin-2-one;benzoic acid is a compound that combines two distinct chemical structures: a pyrimidine derivative and a benzoic acid moiety The pyrimidine ring is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3, while benzoic acid is a simple aromatic carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one;benzoic acid typically involves the formation of the pyrimidine ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoguanidine with formamide can yield 6-amino-1H-pyrimidin-2-one, which can then be coupled with benzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures that the production process is both cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1H-pyrimidin-2-one;benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-amino-1H-pyrimidin-2-one;benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-1H-pyrimidin-2-one;benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The benzoic acid moiety can enhance binding affinity to target proteins through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
6-amino-1H-pyrimidin-2-one: Lacks the benzoic acid moiety, making it less versatile in terms of chemical reactivity and binding affinity.
Benzoic acid: Lacks the pyrimidine ring, limiting its applications in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with different biological activities and applications.
Uniqueness
6-amino-1H-pyrimidin-2-one;benzoic acid is unique due to the combination of the pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile building block in synthetic chemistry and drug development .
Propiedades
Número CAS |
65970-24-3 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6-amino-1H-pyrimidin-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H5N3O/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-6-4(8)7-3/h1-5H,(H,8,9);1-2H,(H3,5,6,7,8) |
Clave InChI |
IMRFZTOEMODMJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=C(NC(=O)N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)



![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)


![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)






